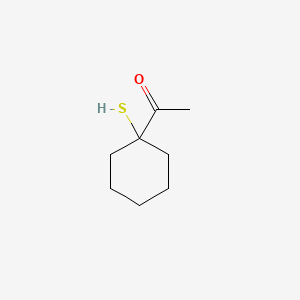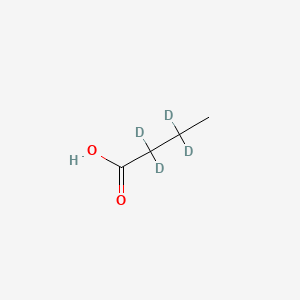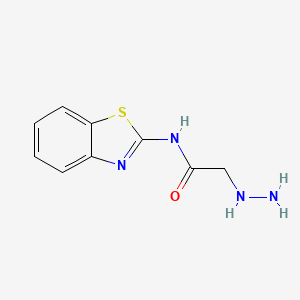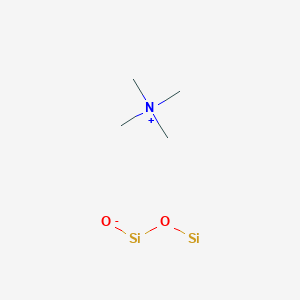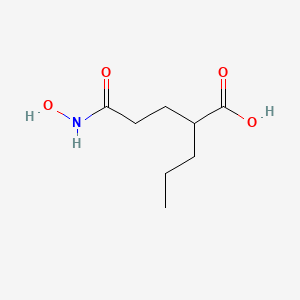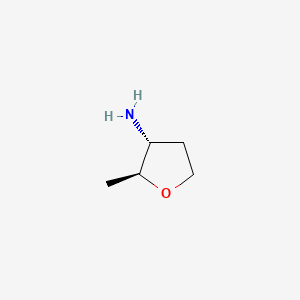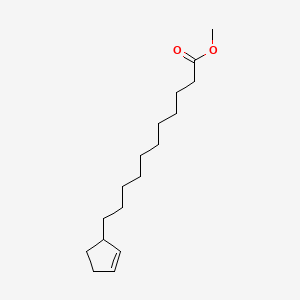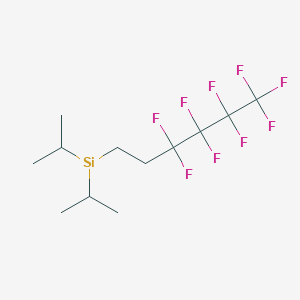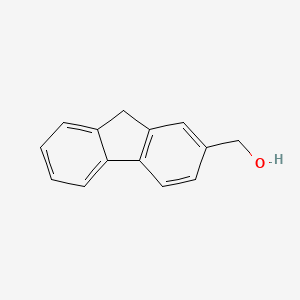![molecular formula C10H14O2 B13829851 1-[4-(1-Hydroxyethyl)cyclohexa-1,5-dien-1-yl]ethanone](/img/structure/B13829851.png)
1-[4-(1-Hydroxyethyl)cyclohexa-1,5-dien-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(1-Hydroxyethyl)cyclohexa-1,5-dien-1-yl]ethanone is an organic compound with a unique structure that includes a cyclohexadiene ring substituted with a hydroxyethyl group and an ethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1-Hydroxyethyl)cyclohexa-1,5-dien-1-yl]ethanone can be achieved through several methods. One common approach involves the Birch reduction of related aromatic compounds using an alkali metal dissolved in liquid ammonia and a proton donor such as an alcohol . This method avoids over-reduction to the fully saturated ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(1-Hydroxyethyl)cyclohexa-1,5-dien-1-yl]ethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The ethanone group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce cyclohexane derivatives.
Applications De Recherche Scientifique
1-[4-(1-Hydroxyethyl)cyclohexa-1,5-dien-1-yl]ethanone has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[4-(1-Hydroxyethyl)cyclohexa-1,5-dien-1-yl]ethanone involves its interaction with various molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclohexadiene ring provides a stable framework for these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Cyclohexadiene: An isomer of 1,4-cyclohexadiene with similar reactivity but different structural properties.
γ-Terpinene: A related compound in the terpenoid class with similar chemical behavior.
Uniqueness
1-[4-(1-Hydroxyethyl)cyclohexa-1,5-dien-1-yl]ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a hydroxyethyl group and an ethanone group on a cyclohexadiene ring makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C10H14O2 |
|---|---|
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
1-[4-(1-hydroxyethyl)cyclohexa-1,5-dien-1-yl]ethanone |
InChI |
InChI=1S/C10H14O2/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-5,8,10,12H,6H2,1-2H3 |
Clé InChI |
BAJDJPFAYJAZRK-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CC=C(C=C1)C(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-1-(methoxymethylamino)-5-methyl-1-oxohexan-2-yl]carbamate](/img/structure/B13829768.png)
